2,6-Difluoro-4-methoxybenzaldehyde CAS number
2,6-Difluoro-4-methoxybenzaldehyde CAS number
An In-Depth Technical Guide to 2,6-Difluoro-4-methoxybenzaldehyde
CAS Number: 256417-10-4
Introduction
2,6-Difluoro-4-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two ortho-fluorine atoms flanking the aldehyde group and a para-methoxy group, imparts distinct chemical properties that make it a valuable building block for complex molecular architectures. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde and influences the reactivity of the aromatic ring, while the methoxy group acts as an electron-donating group, modulating the overall electronic profile of the molecule.[1][2] This guide provides a comprehensive overview of 2,6-Difluoro-4-methoxybenzaldehyde, including its physicochemical properties, a plausible synthetic route with mechanistic insights, key applications in drug discovery and materials science, and essential safety and handling protocols.
Physicochemical and Structural Data
A summary of the key physicochemical and structural identifiers for 2,6-Difluoro-4-methoxybenzaldehyde is provided in the table below. This data is essential for its identification, handling, and use in quantitative experimental setups.
| Property | Value |
| CAS Number | 256417-10-4[1][2][3] |
| Molecular Formula | C₈H₆F₂O₂[1][2][3] |
| Molecular Weight | 172.13 g/mol [1][2][3] |
| Melting Point | 73-77 °C[3] |
| Appearance | White to cream or pale yellow solid[4] |
| InChI Key | ZYABCGOTMDPUDD-UHFFFAOYSA-N[3][5] |
| SMILES | COc1cc(F)c(C=O)c(F)c1[3][5] |
| Purity | Typically ≥97%[3] |
Synthesis and Mechanistic Considerations
The synthesis of 2,6-Difluoro-4-methoxybenzaldehyde is not extensively detailed in publicly available literature; however, a logical and efficient synthetic pathway can be extrapolated from established formylation reactions on analogous electron-rich aromatic systems. The most probable synthetic route involves the electrophilic formylation of 3,5-difluoroanisole.
Proposed Synthetic Workflow: Formylation of 3,5-Difluoroanisole
The introduction of a formyl group onto the 3,5-difluoroanisole backbone can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction or Friedel-Crafts type formylations. The Vilsmeier-Haack reaction, utilizing a pre-formed Vilsmeier reagent (e.g., from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃)), is a well-established and industrially scalable method for the formylation of electron-rich aromatic compounds.[6]
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Step-by-Step Protocol and Mechanistic Rationale
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Vilsmeier Reagent Formation: In an anhydrous, aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), N,N-dimethylformamide (DMF) is treated with phosphoryl chloride (POCl₃) at low temperatures (typically 0-10 °C). The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of the highly electrophilic Vilsmeier reagent, a chloroiminium salt. This pre-formation step is critical as it generates the active electrophile for the subsequent aromatic substitution.
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Electrophilic Aromatic Substitution: 3,5-Difluoroanisole is added to the cooled solution of the Vilsmeier reagent. The methoxy group is an activating, ortho-para directing group. The fluorine atoms are deactivating but also ortho-para directing. In this case, the position between the two fluorine atoms is the most sterically hindered and electronically deactivated. The methoxy group's directing effect will dominate, and the electrophilic Vilsmeier reagent will attack the position ortho to the methoxy group and para to one of the fluorine atoms. This results in the formation of a resonance-stabilized Wheland intermediate (a sigma complex).
-
Hydrolysis: The reaction mixture is then quenched with water or a mild aqueous base. The water molecule attacks the iminium carbon of the intermediate, and subsequent elimination of dimethylamine and a proton yields the final product, 2,6-Difluoro-4-methoxybenzaldehyde. The product can then be purified using standard techniques such as recrystallization or column chromatography.
Applications in Research and Drug Development
The unique structural features of 2,6-Difluoro-4-methoxybenzaldehyde make it a valuable precursor in several areas of chemical research and development.
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Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[7] It is particularly noted for its use in developing compounds targeting neurological disorders.[1] The aldehyde functionality provides a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, to build more complex molecular scaffolds.[7]
-
Agrochemicals: Similar to its role in pharmaceuticals, this aldehyde is used in the development of novel pesticides and herbicides.[2] The fluorinated substituents can lead to enhanced biological activity and favorable environmental profiles.
-
Materials Science: The compound is also utilized in the synthesis of advanced materials, such as specialty polymers and coatings, where the fluorine atoms contribute to increased chemical and thermal stability.[2]
Caption: Key application areas of the title compound.
Safety, Handling, and Storage
Due to its reactive nature and potential physiological effects, proper safety precautions must be observed when handling 2,6-Difluoro-4-methoxybenzaldehyde.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified as a skin and eye irritant.[3] The GHS pictograms indicate a corrosive hazard.[3]
-
H-Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage).[3]
-
P-Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate footwear. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperature is between 0-8°C.[1][2]
-
Stability: The compound is generally stable under recommended storage conditions but may be sensitive to air.[8]
Conclusion
2,6-Difluoro-4-methoxybenzaldehyde is a strategically important building block in modern organic and medicinal chemistry. Its distinct substitution pattern provides a unique combination of reactivity and modulatory properties that are highly sought after in the synthesis of high-value molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers and drug development professionals seeking to leverage its potential in their respective fields.
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2,6-difluoro-4-méthoxybenzaldéhyde. Chem-Impex. [Link]
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Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. Bio-Active Co., Ltd. [Link]
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2,6-difluoro-4-methoxybenzaldehyde (C8H6F2O2). PubChemLite. [Link]
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2,6-Difluoro-4-hydroxybenzaldehyde. PubChem. [Link]
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Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An Improved Method for the Preparation OF 3,5-Difluorosalicylaldehyde and 3,5-Difluorosalicylic Acid. Synthetic Communications. [Link]
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Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. [Link]
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2,6-difluoro-4-hydroxybenzaldehyde (C7H4F2O2). PubChemLite. [Link]
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Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules. [Link]
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ortho-Formylation of phenols. Organic Syntheses. [Link]
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Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. [Link]
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